3a-Hydroxy-17-androstanone 3a-Hydroxy-17-androstanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18406043
InChI: InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12?,13-,14+,15+,16+,18+,19+/m1/s1
SMILES:
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol

3a-Hydroxy-17-androstanone

CAS No.:

Cat. No.: VC18406043

Molecular Formula: C19H30O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

3a-Hydroxy-17-androstanone -

Specification

Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
IUPAC Name (3R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Standard InChI InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12?,13-,14+,15+,16+,18+,19+/m1/s1
Standard InChI Key QGXBDMJGAMFCBF-YROQGIJISA-N
Isomeric SMILES C[C@]12CC[C@H](CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O
Canonical SMILES CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O

Introduction

Chemical Structure and Physicochemical Properties

Androsterone belongs to the androstane class of steroids, characterized by a tetracyclic hydrocarbon skeleton. Its systematic IUPAC name, 3α-hydroxy-5α-androstan-17-one, reflects the stereochemistry of its hydroxyl group at position 3 (α-configuration) and the reduced A-ring (5α-configuration). The molecular formula is C19H30O2\text{C}_{19}\text{H}_{30}\text{O}_2, with a molar mass of 290.447 g·mol⁻¹ . Key structural features include:

  • A 3α-hydroxyl group critical for receptor interactions.

  • A 17-keto group that influences metabolic conjugation pathways.

  • A 5α-reduced A-ring enhancing metabolic stability compared to Δ⁴-steroids.

Table 1: Physicochemical Profile of Androsterone

PropertyValue
Molecular FormulaC19H30O2\text{C}_{19}\text{H}_{30}\text{O}_2
Molar Mass290.447 g·mol⁻¹
Melting Point185–187°C
SolubilityLipophilic (soluble in organic solvents)
CAS Number53-41-8

The stereochemical arrangement at position 3 distinguishes androsterone from its isomer epiandrosterone (3β-hydroxy-5α-androstan-17-one), which exhibits distinct biological activity .

Biosynthesis and Metabolic Pathways

Endogenous Synthesis

Androsterone is primarily synthesized via two pathways:

  • Testosterone Metabolism: Testosterone is reduced by 5α-reductase to DHT, which undergoes further oxidation and reduction via 17β-hydroxysteroid dehydrogenase (17β-HSD) and 3α-hydroxysteroid dehydrogenase (3α-HSD) to yield androsterone .

  • Back-Conversion from DHT: Androsterone can be reconverted to DHT through enzymatic pathways bypassing traditional intermediates like androstanedione, highlighting its role as a metabolic reservoir .

Hepatic Metabolism

In the liver, androsterone undergoes phase II conjugation:

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to the 3α-hydroxyl group, forming androsterone glucuronide for renal excretion .

  • Sulfation: Sulfotransferases (SULTs) sulfate the hydroxyl group, enhancing water solubility.

Key Enzymes:

  • 3α-HSD: Catalyzes reversible oxidation/reduction at position 3.

  • 17β-HSD: Modulates the 17-keto/17β-hydroxyl equilibrium .

Biological Functions and Mechanisms

Androgenic Activity

Androsterone binds weakly to the androgen receptor (AR) with 1/7th the potency of testosterone . Despite this, it contributes to:

  • Fetal Masculinization: Emerging evidence suggests androsterone synergizes with DHT to regulate genital development .

  • Secondary Sexual Characteristics: Modulates hair growth and sebum production in adults.

Neurosteroid Effects

As a positive allosteric modulator of GABAₐ receptors, androsterone:

  • Enhances chloride influx, exerting anticonvulsant and anxiolytic effects .

  • The unnatural enantiomer shows greater GABAergic potency, hinting at stereospecific therapeutic applications .

Metabolic Regulation

Androsterone influences energy homeostasis through:

  • Lipid Metabolism: Modulates adipocyte differentiation in vitro.

  • Glucose Utilization: Potentiates insulin signaling in hepatic tissues.

Analytical and Synthetic Advances

Analytical Profiling

Liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS) has revolutionized steroid metabolite detection. A 2015 study identified 5α-androst-16-en-3β-glucuronide as a novel androsterone conjugate in pig hepatocytes, confirming the role of 3β-HSD in phase I metabolism .

Table 2: Key Metabolites of Androsterone

MetaboliteEnzyme InvolvedFunction
Androsterone glucuronideUGT2B17Renal excretion
5α-Androst-16-en-3β-ol3β-HSDPrecursor for conjugation

Clinical and Therapeutic Implications

Diagnostic Biomarker

Elevated androsterone glucuronide levels correlate with:

  • Polycystic Ovary Syndrome (PCOS): Androgen excess marker.

  • Prostate Cancer: Altered steroidogenesis in CRPC (castration-resistant prostate cancer).

Therapeutic Prospects

  • Neurodegenerative Diseases: GABA modulation may alleviate seizures in epilepsy.

  • Metabolic Syndromes: Targeting androsterone pathways could mitigate insulin resistance.

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